![molecular formula C14H15NO3 B258896 N-Furan-2-ylmethyl-2-o-tolyloxy-acetamide](/img/structure/B258896.png)
N-Furan-2-ylmethyl-2-o-tolyloxy-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Furan-2-ylmethyl-2-o-tolyloxy-acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The mechanism of action of N-Furan-2-ylmethyl-2-o-tolyloxy-acetamide is not fully understood. However, studies have suggested that it may exert its cytotoxic effects by inducing apoptosis and inhibiting cell proliferation. Additionally, it may exhibit its antimicrobial activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
Studies have shown that N-Furan-2-ylmethyl-2-o-tolyloxy-acetamide exhibits biochemical and physiological effects, including inhibition of cell growth and division, induction of apoptosis, and disruption of the cell membrane of bacteria and fungi. Additionally, it has been found to exhibit low toxicity towards normal cells, indicating its potential as a selective cytotoxic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-Furan-2-ylmethyl-2-o-tolyloxy-acetamide in lab experiments is its potent cytotoxicity against cancer cells, making it a promising candidate for cancer treatment. Additionally, it exhibits low toxicity towards normal cells, indicating its potential as a selective cytotoxic agent. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on N-Furan-2-ylmethyl-2-o-tolyloxy-acetamide. One potential direction is to further investigate its mechanism of action, which may provide insights into its potential applications in various areas. Additionally, studies could focus on optimizing its synthesis method to increase its availability for research purposes. Furthermore, research could explore the potential of this compound as a lead compound for the development of new cancer treatments, antimicrobial agents, and insecticides.
Synthesemethoden
N-Furan-2-ylmethyl-2-o-tolyloxy-acetamide can be synthesized through a multi-step process. The first step involves the reaction of furfural with methylamine to form N-methylfurfurylamine. This intermediate is then reacted with 2-hydroxyacetophenone in the presence of acetic anhydride to form the final product.
Wissenschaftliche Forschungsanwendungen
N-Furan-2-ylmethyl-2-o-tolyloxy-acetamide has been studied for its potential applications in various areas, including cancer treatment, antibacterial and antifungal agents, and insecticides. Studies have shown that this compound exhibits potent cytotoxicity against cancer cells, making it a promising candidate for cancer treatment. Additionally, it has been found to possess antibacterial and antifungal properties, indicating its potential as an antimicrobial agent. Furthermore, it has been shown to have insecticidal activity against various insect species, making it a potential candidate for insecticide development.
Eigenschaften
Produktname |
N-Furan-2-ylmethyl-2-o-tolyloxy-acetamide |
---|---|
Molekularformel |
C14H15NO3 |
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C14H15NO3/c1-11-5-2-3-7-13(11)18-10-14(16)15-9-12-6-4-8-17-12/h2-8H,9-10H2,1H3,(H,15,16) |
InChI-Schlüssel |
NEKKLGHZMRERRK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CC=CO2 |
Kanonische SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.